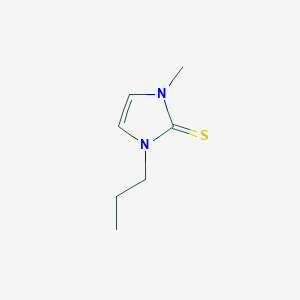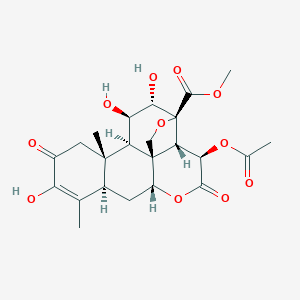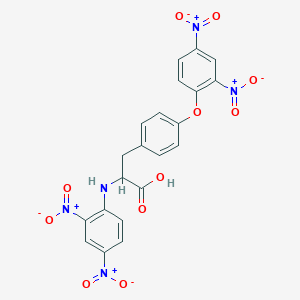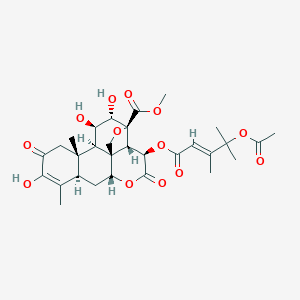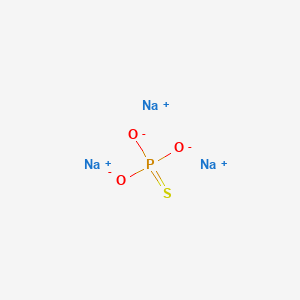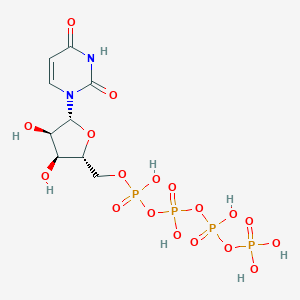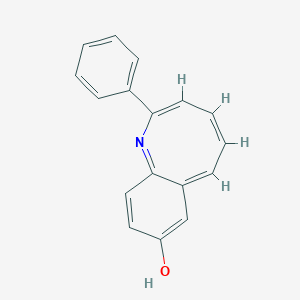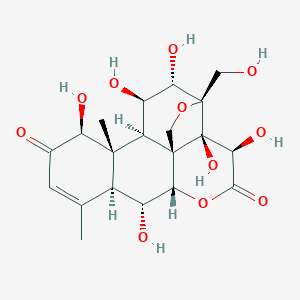
3-(Thiophen-3-yl)benzaldehyde
概要
説明
“3-(Thiophen-3-yl)benzaldehyde” is a heterocyclic compound . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “3-(Thiophen-3-yl)benzaldehyde” is represented by the formula C11H8OS . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Physical And Chemical Properties Analysis
“3-(Thiophen-3-yl)benzaldehyde” is a light yellow to yellow powder or crystals . It has a molecular weight of 188.25 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 302.9±25.0 °C at 760 mmHg .
科学的研究の応用
Synthesis and Characterization in Organic Chemistry
3-(Thiophen-3-yl)benzaldehyde has been utilized in the synthesis and characterization of various organic compounds. For example, it was involved in the synthesis of hydroxy pyrazolines, which were characterized using IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). Additionally, it played a role in the formation of Baylis-Hillman adducts for the preparation of indenothiophenes and indenofurans (Jeon & Lee, 2008).
Materials Science and Photoluminescence
In materials science, 3-(Thiophen-3-yl)benzaldehyde has been used in the development of solid red luminophors with distinct aggregation-induced emission (AIE) properties. The photophysical properties of these aldehydes have been studied in different solvent mixtures, revealing unique AIE behavior (Guo et al., 2015).
Electrochemical Applications
This compound has also been explored for its electrochemical applications. A study synthesized a sensitive and selective Cu2+ sensor based on a conjugated copper-complex of 3-(Thiophen-3-yl)benzaldehyde, demonstrating its potential in detecting heavy metallic pollutants (Rahman et al., 2016).
Pharmaceutical and Chemical Synthesis
In the field of pharmaceutical and chemical synthesis, 3-(Thiophen-3-yl)benzaldehyde has been involved in the creation of various chemically significant compounds. For instance, it aided in the synthesis of fused 1-sila-, 1-germa-, and 1-selenacyclohepta-2,4,6-trienes, showcasing its versatility in organic synthesis (Shirani & Janosik, 2008).
Optical and Photonic Applications
The compound has been investigated for its optical properties, particularly in the development of organic photochromic diarylethenes. These compounds have shown promise in near-field recording, indicating their potential in photonic applications (Fushi, 2004).
Safety And Hazards
特性
IUPAC Name |
3-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKGZHXQLZFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404128 | |
| Record name | 3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)benzaldehyde | |
CAS RN |
129746-42-5 | |
| Record name | 3-(thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





